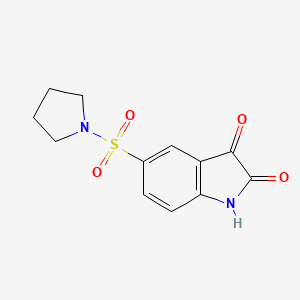

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCWUYHXHMXOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399500 | |

| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-17-8 | |

| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Introduction

The isatin scaffold, an endogenous indole derivative, represents a privileged structure in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide moiety, a critical pharmacophore in numerous approved drugs, into the isatin core can lead to compounds with enhanced biological profiles.[4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific isatin-sulfonamide derivative, 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will not only detail the synthetic protocols but also elucidate the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the process.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step synthetic sequence. The primary disconnection is at the sulfonamide bond, a robust and well-established linkage. This bond is reliably formed through the reaction of a sulfonyl chloride with a primary or secondary amine. This leads to the key intermediate, 5-(chlorosulfonyl)indoline-2,3-dione (also known as 5-isatinsulfonyl chloride), and the commercially available nucleophile, pyrrolidine. The 5-(chlorosulfonyl)indoline-2,3-dione can be synthesized from isatin-5-sulfonic acid, which in turn can be prepared from isatin. A more direct approach, however, involves the direct chlorosulfonylation of isatin, though the synthesis from isatin-5-sulfonic acid offers a well-documented path.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Key Intermediate: 5-(Chlorosulfonyl)indoline-2,3-dione

The synthesis of 5-(chlorosulfonyl)indoline-2,3-dione is a critical step that furnishes the electrophilic precursor required for the final amidation reaction. A reliable method involves the chlorination of a pre-formed isatin-5-sulfonic acid salt.[6]

Principle and Rationale

This transformation relies on the conversion of a sulfonate salt into a more reactive sulfonyl chloride. Reagents like phosphorus oxychloride (POCl₃) are effective for this purpose. The reaction proceeds via the formation of a phosphoryl intermediate which is then displaced by a chloride ion. The use of a high-boiling, polar aprotic solvent like sulfolane is advantageous as it can effectively dissolve the starting sulfonate salt and tolerate the reaction temperatures required.

Detailed Experimental Protocol: From Isatin-5-sulfonic acid sodium salt

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Isatin-5-sulfonic acid sodium salt dihydrate | 303135-93-3 | 285.21 | 17.53 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 88 |

| Sulfolane | 126-33-0 | 120.17 | 264 |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Hexane | 110-54-3 | 86.18 | As needed |

| Water (deionized) | 7732-18-5 | 18.02 | As needed |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed |

Procedure:

-

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and phosphorus oxychloride (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) is heated to 60°C for 3 hours.[6]

-

The resulting solution is then cooled to 0°C in an ice bath.[6]

-

Water (60 ml) is added dropwise to the cooled solution. A green precipitate will form.[6]

-

The precipitate is collected by filtration and washed with a small amount of cold water.[6]

-

The solid is then dissolved in ethyl acetate and washed three times with water.[6]

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.[6]

-

Purification by crystallization from a hexane/ethyl acetate (1:1) mixture gives 2,3-dioxoindoline-5-sulfonyl chloride as a solid.[6]

Expected Characterization of 5-(Chlorosulfonyl)indoline-2,3-dione

| Property | Value |

| Molecular Formula | C₈H₄ClNO₄S[7][8] |

| Molecular Weight | 245.64 g/mol [7][8] |

| Appearance | Typically a solid or crystalline substance.[9] |

| CAS Number | 132898-96-5[7][8] |

Part 2:

The final step in the synthesis is the formation of the sulfonamide bond through the reaction of the sulfonyl chloride intermediate with pyrrolidine.

Principle and Rationale

This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine. Therefore, a base (either an excess of the amine nucleophile or a non-nucleophilic base like triethylamine) is typically added to neutralize the acid and drive the reaction to completion.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 5-(Chlorosulfonyl)indoline-2,3-dione | 132898-96-5 | 245.64 | 1.0 |

| Pyrrolidine | 123-75-1 | 71.12 | 2.2 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 | 84.93 | As solvent |

| Triethylamine (optional) | 121-44-8 | 101.19 | 1.1 |

Procedure:

-

Dissolve 5-(chlorosulfonyl)indoline-2,3-dione (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0°C.

-

In a separate flask, prepare a solution of pyrrolidine (2.2 mmol) in the same solvent. The use of a slight excess of pyrrolidine helps to drive the reaction to completion and neutralize the HCl formed. Alternatively, 1.1 equivalents of pyrrolidine and 1.1 equivalents of a non-nucleophilic base like triethylamine can be used.

-

Add the pyrrolidine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture can be washed with water to remove any amine hydrochloride salts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization to afford the pure this compound.

Expected Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₄S[10] |

| Molecular Weight | 280.30 g/mol [10] |

| Appearance | Expected to be a solid. |

| CAS Number | 220510-17-8[10] |

Overall Synthetic Workflow

The entire process can be visualized as a two-stage linear synthesis. The successful isolation and purification of the intermediate is crucial for obtaining a high-purity final product.

Sources

- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biomedres.us [biomedres.us]

- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 10. This compound | C12H12N2O4S | CID 4117381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Introduction: The Isatin Scaffold and the Promise of Sulfonamide Derivatives

The indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry. For decades, the isatin nucleus has been a focal point for researchers, leading to the development of numerous analogs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the isatin ring, particularly its reactivity at the N1 and C5 positions, allows for extensive structural modifications to fine-tune its biological profile.[3]

This guide focuses on a specific derivative, 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione . The incorporation of a sulfonamide group (-SO2-) is a well-established strategy in drug design, known to enhance interaction with various biological targets and improve pharmacokinetic properties.[4] The pyrrolidine ring, a five-membered nitrogen heterocycle, is another key feature, valued for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule.[5] The combination of these three moieties—isatin, pyrrolidin, and a sulfonyl linker—creates a molecule with significant potential for targeted biological activity, particularly in the realm of oncology.

This document serves as a technical guide for researchers and drug development professionals, providing insights into the synthesis, potential biological activities, and methodologies for evaluating this compound and its analogs. The narrative is built upon established principles and data from closely related compounds, offering a predictive framework for investigating this promising molecule.

Synthetic Strategy: A Generalized Approach

The synthesis of this compound and its derivatives typically follows a logical and adaptable pathway. While specific reaction conditions may vary, the core strategy involves the sulfonation of the isatin C5 position.

Generalized Synthetic Workflow

A common approach begins with the chlorosulfonation of isatin, followed by amidation with pyrrolidine. Modifications at the N1 position can be introduced before or after this sequence to generate a library of analogs.

Caption: Generalized synthetic workflow for this compound.

This multi-step synthesis allows for the creation of diverse derivatives, which is crucial for structure-activity relationship (SAR) studies.[3] The structures of synthesized compounds are typically confirmed using techniques like 1H NMR, 13C NMR, and LC-MS.[3]

Hypothesized Biological Activities and Mechanisms of Action

Based on extensive literature on structurally similar compounds, this compound is predicted to exhibit potent anticancer properties. The primary mechanisms are likely to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: A Primary Anticancer Mechanism

The indolin-2-one scaffold is a cornerstone of many approved kinase inhibitors (e.g., Sunitinib). It is highly probable that this compound functions as a kinase inhibitor.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Many isatin-based compounds have shown potent VEGFR-2 inhibitory activity.[6] Inhibition of this pathway can starve the tumor of essential nutrients and oxygen.

-

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML), where internal tandem duplication (FLT3-ITD) mutations lead to uncontrolled cell proliferation.[7][8] The pyrrolidine moiety in related structures has been shown to contribute to potent FLT3 inhibition.[8]

Caption: Hypothesized kinase inhibition by the target compound.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of kinase inhibition is the induction of programmed cell death (apoptosis). This is often achieved through the mitochondrial-mediated intrinsic pathway.

-

Mechanism: Inhibition of survival signals (e.g., from FLT3 or VEGFR-2) leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death.[2][6]

-

Cell Cycle Arrest: Compounds of this class have been observed to arrest the cell cycle, often in the G1 or S phase, preventing cancer cells from replicating their DNA and dividing.[6][8]

Other Potential Activities

While oncology is the most probable area of application, the isatin sulfonamide scaffold has shown promise in other therapeutic areas:

-

Antiviral Activity: Although one key study was retracted, the initial research suggested that certain isatin sulfonamide derivatives could possess antiviral properties against viruses like H1N1 and HSV-1, possibly by inhibiting viral gene expression.[9][10] This avenue may warrant cautious re-exploration.

-

Carbonic Anhydrase Inhibition: Indoline-5-sulfonamides have been shown to inhibit carbonic anhydrase isoforms (CA IX and CA XII), which are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment.[11][12] Inhibition of these enzymes can help modulate tumor pH and potentially overcome drug resistance.[11]

Methodologies for Biological Evaluation

A rigorous and systematic approach is required to validate the hypothesized biological activities. The following protocols are standard in the field and provide a self-validating system for assessing the compound's efficacy and mechanism of action.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, MV4-11 for AML) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value using non-linear regression analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Isatin: A Technical Guide to the Discovery and Evolution of a Privileged Inhibitor Scaffold

Abstract

Isatin (1H-indole-2,3-dione), a deceptively simple bicyclic molecule, has carved a significant niche in the landscape of medicinal chemistry. First isolated in the mid-19th century as an oxidation product of the vibrant dye indigo, its journey from a chemical curiosity to a "privileged scaffold" in modern drug discovery is a testament to its remarkable synthetic versatility and profound biological activity. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of isatin-based inhibitors. We will delve into the seminal synthetic methodologies that unlocked the chemical space of isatin, present detailed experimental protocols for their preparation and biological evaluation, and illuminate the intricate signaling pathways modulated by these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the isatin core in their therapeutic pursuits.

The Genesis of a Scaffold: From Indigo to an Endogenous Modulator

The story of isatin begins not in a pharmaceutical laboratory, but in the colorful world of textiles. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a striking orange-red crystalline substance derived from the oxidation of indigo dye with nitric and chromic acids.[1][2][3][4][5][6] This new compound was aptly named isatin. For nearly a century, isatin was primarily of interest to organic chemists who sought to unravel its structure and explore its rich reactivity.

A paradigm shift occurred with the discovery of isatin in natural sources, transforming it from a synthetic curiosity to a molecule of biological relevance. It was identified in plants of the genus Isatis, the cannonball tree (Couroupita guianensis), and, remarkably, as an endogenous component in mammalian tissues and fluids, including the human brain, where it is considered a metabolic derivative of adrenaline.[1][2] This discovery hinted at a potential physiological role and spurred investigations into its pharmacological properties. An early milestone in its therapeutic journey was the development of isatin-β-thiosemicarbazone (Methisazone) as an antiviral agent, which solidified the isatin scaffold as a promising starting point for drug discovery.

The true potential of isatin, however, lies in its "privileged" nature. This term is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The isatin core, with its distinct arrangement of a fused aromatic ring, a lactam moiety, and a reactive C3-ketone, provides a three-dimensional canvas for chemical modifications, enabling the synthesis of vast and diverse compound libraries.[7][8][9] These derivatives have been shown to interact with a multitude of biological targets, including protein kinases, caspases, and tubulin, leading to a broad spectrum of therapeutic applications.[7][8][9]

Foundational Synthetic Methodologies: Building the Isatin Core

The accessibility of isatin and its derivatives is crucial for their exploration as inhibitors. Several classical and modern synthetic routes have been developed, with the Sandmeyer and Stolle syntheses remaining cornerstones of isatin chemistry.

The Sandmeyer Isatin Synthesis

Developed by Traugott Sandmeyer in 1919, this method remains a widely used and reliable approach for the synthesis of isatins from anilines.[1][2][10] The reaction proceeds in two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.

Part A: Synthesis of Isonitrosoacetanilide

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 15 g of chloral hydrate in 120 mL of deionized water.

-

Addition of Reagents: To this solution, add in sequence: 130 g of sodium sulfate, a solution of 10 g of aniline in 30 mL of water containing 5.5 mL of concentrated hydrochloric acid, and finally a solution of 22 g of hydroxylamine hydrochloride in 50 mL of water.

-

Reaction: Heat the mixture to a gentle boil and maintain reflux for approximately 45-60 minutes, or until the yellow precipitate of isonitrosoacetanilide forms.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold water and allow it to air dry.

Part B: Cyclization to Isatin

-

Reaction Setup: In a 250 mL beaker, carefully add 10 g of the dried isonitrosoacetanilide to 60 mL of concentrated sulfuric acid, maintaining the temperature below 60°C with an ice bath.

-

Reaction: Once the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 400 g of crushed ice.

-

Isolation and Purification: Allow the mixture to stand for 30 minutes, then collect the precipitated isatin by vacuum filtration. Wash the crude product with cold water until the washings are neutral. Recrystallize the solid from glacial acetic acid to obtain pure, orange-red crystals of isatin.

The Stolle Synthesis of N-Substituted Isatins

The Stolle synthesis provides an effective route to N-substituted isatins, which are often sought after to modulate the pharmacological properties of the isatin core.[11][12][13] This method involves the acylation of a secondary aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts cyclization.

-

Acylation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 g of N-benzylaniline in 100 mL of anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.

-

Addition of Oxalyl Chloride: Add a solution of 8 mL of oxalyl chloride in 20 mL of anhydrous diethyl ether dropwise to the stirred aniline solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. A precipitate of the N-benzyl-N-phenyloxamoyl chloride will form.

-

Cyclization: Carefully add 15 g of anhydrous aluminum chloride portion-wise to the reaction mixture. The mixture will warm and turn a dark color.

-

Reaction: Heat the reaction mixture to a gentle reflux for 1 hour.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield N-benzylisatin.

The Rise of Isatin-Based Inhibitors: Targeting Key Pathological Pathways

The true power of the isatin scaffold lies in its ability to be decorated with a variety of functional groups, leading to the discovery of potent and selective inhibitors of key enzymes involved in disease pathogenesis. This section will explore the historical development and mechanism of action of isatin-based inhibitors targeting two critical enzyme families: protein kinases and caspases.

Isatin-Based Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[5][14][15][16][17] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The isatin scaffold has emerged as a highly successful platform for the development of kinase inhibitors.

The journey of isatin-based kinase inhibitors can be traced back to the discovery that certain indirubin derivatives, which can be synthesized from isatin, are potent inhibitors of cyclin-dependent kinases (CDKs). This finding sparked a wave of research that led to the development of numerous isatin-based compounds targeting a wide range of kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Src family kinases. A notable success story is Sunitinib (Sutent®), an isatin-based multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

The mechanism of action of many isatin-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.

Caption: Kinase inhibition by a competitive isatin-based inhibitor.

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the isatin-based inhibitor in DMSO.

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of the kinase, a suitable peptide substrate, and ATP in the kinase buffer.

-

-

Assay Plate Setup:

-

In a 384-well white plate, add the isatin-based inhibitor at various concentrations. Include a DMSO control (no inhibitor).

-

Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Add a commercial ADP-Glo™ or similar luminescence-based detection reagent to each well. This reagent quenches the kinase reaction and converts the ADP produced into a luminescent signal.

-

Incubate at room temperature for 40 minutes.

-

Add the kinase detection reagent and incubate for a further 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Isatin-Based Caspase Inhibitors: Modulating Apoptosis

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis, or programmed cell death.[3][16][18][19][20][21][22][23] The ability to modulate caspase activity has significant therapeutic potential in diseases characterized by either excessive or insufficient apoptosis, such as neurodegenerative disorders and cancer, respectively. Isatin sulfonamides have been identified as a potent class of caspase-3 and -7 inhibitors.

The development of isatin-based caspase inhibitors was driven by the understanding that the isatin scaffold could mimic the peptide substrates of caspases and interact with the active site cysteine residue. Structural modifications, particularly at the N-1 and C-5 positions of the isatin ring, have led to highly potent and selective inhibitors. These compounds typically act as reversible, competitive inhibitors of caspases.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. researchgate.net [researchgate.net]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benthamscience.com [benthamscience.com]

- 9. ro.uow.edu.au [ro.uow.edu.au]

- 10. biomedres.us [biomedres.us]

- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 12. synarchive.com [synarchive.com]

- 13. ijcmas.com [ijcmas.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - ProQuest [proquest.com]

- 17. scielo.br [scielo.br]

- 18. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. tandfonline.com [tandfonline.com]

- 21. takarabio.com [takarabio.com]

- 22. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, a molecule of significant interest in medicinal chemistry. The isatin core, coupled with a sulfonamide moiety, presents a unique scaffold with potential therapeutic applications. This document delves into the structural features, methods for determining key physicochemical parameters, a plausible synthetic route, and the potential biological relevance of this compound. By synthesizing theoretical knowledge with established experimental protocols, this guide aims to equip researchers with the necessary insights for the effective evaluation and development of this and related molecular entities.

Introduction: The Isatin Sulfonamide Scaffold

The indoline-2,3-dione, or isatin, scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The incorporation of a sulfonamide group at the 5-position introduces a key functional moiety that can significantly influence the molecule's physicochemical and pharmacological profile. Sulfonamides are a well-established class of pharmacophores known for their antibacterial activity and, more recently, for their role as enzyme inhibitors[2][3]. The pyrrolidine ring attached to the sulfonyl group further modulates the compound's lipophilicity and spatial arrangement, which are critical for target engagement and pharmacokinetic properties[4].

This compound, with its distinct combination of these three motifs, represents a compelling candidate for investigation in various therapeutic areas. Understanding its fundamental physicochemical properties is the first critical step in unlocking its full potential.

Molecular Structure and Computed Properties

The foundational attributes of a molecule are dictated by its structure. The key structural and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₄S | PubChem CID: 4117381 |

| Molecular Weight | 280.30 g/mol | PubChem CID: 4117381 |

| IUPAC Name | 5-(pyrrolidin-1-ylsulfonyl)-1H-indole-2,3-dione | PubChem CID: 4117381 |

| CAS Number | 220510-17-8 | PubChem CID: 4117381 |

| XLogP3 (Computed) | 0.3 | PubChem CID: 4117381 |

| Hydrogen Bond Donors | 1 | PubChem CID: 4117381 |

| Hydrogen Bond Acceptors | 5 | PubChem CID: 4117381 |

Note: The XLogP3 value is a computed measure of lipophilicity and should be experimentally verified.

Synthesis of this compound

Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Chlorosulfonylisatin

-

To a flask equipped with a stirrer and a reflux condenser, add isatin.

-

Carefully add an excess of chlorosulfonic acid in a dropwise manner while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The precipitated solid, 5-chlorosulfonylisatin, is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the synthesized 5-chlorosulfonylisatin in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, add an equimolar amount of pyrrolidine and a slight excess of a base, such as triethylamine, to act as a hydrogen chloride scavenger.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Physicochemical Properties: Experimental Determination

The following sections detail the importance of key physicochemical properties and provide standardized, field-proven protocols for their experimental determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.

4.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage screening. It measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Caption: Workflow for a kinetic solubility assay.

Experimental Protocol (Shake-Flask Kinetic Solubility): [7][8][9][10]

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

-

Seal the plate and shake at room temperature for 2 hours.

-

After incubation, filter the samples through a filter plate to remove any precipitate.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

4.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound in a buffer and is considered the gold standard.

Experimental Protocol (Shake-Flask Thermodynamic Solubility): [7]

-

Add an excess amount of the solid this compound to a vial containing a known volume of aqueous buffer (pH 7.4).

-

Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, filter the suspension to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol (Potentiometric Titration): [11][12]

-

Calibrate a pH meter using standard buffers of known pH.

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration (e.g., 1 mM).

-

Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's membrane permeability, metabolic stability, and overall pharmacokinetic profile.

Experimental Protocol (HPLC-based LogP Determination): [13][14][15]

-

Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer at a pH where the compound is in its neutral form.

-

Use a reversed-phase HPLC column (e.g., C18).

-

Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

-

Inject the solution of this compound and record its retention time under the same chromatographic conditions.

-

Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

Crystal Structure

The three-dimensional arrangement of a molecule in its solid state, determined by X-ray crystallography, provides invaluable information about its conformation, intermolecular interactions, and potential polymorphic forms. While no crystal structure for the title compound is publicly available, the general procedure for obtaining one is outlined below.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Grow single crystals of this compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Mount a selected crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and the intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Biological Context and Potential Applications

The isatin-sulfonamide scaffold is associated with a wide range of biological activities. Derivatives have been investigated as:

-

Anticancer Agents: Many isatin derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as VEGFR-2[16][17]. The sulfonamide moiety can also contribute to this activity, with some isatin-sulfonamide hybrids showing promising results against hepatic cancer cell lines[18].

-

Enzyme Inhibitors: The isatin core is a known inhibitor of caspases, a family of proteases involved in apoptosis[19]. Sulfonamides are classic inhibitors of carbonic anhydrases, some of which are associated with tumors[16][20][21].

-

Antiviral Agents: Certain derivatives of 5-sulfonylindoline-2,3-dione have been explored as potential antiviral agents[22].

The specific biological activity of this compound would need to be determined through in vitro and in vivo screening against a panel of relevant biological targets.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to its hybrid structure that combines the biologically active isatin and sulfonamide scaffolds with a modulating pyrrolidine ring. This guide has provided a comprehensive framework for its synthesis and the experimental determination of its key physicochemical properties. A thorough understanding and experimental validation of its solubility, pKa, lipophilicity, and solid-state structure are paramount for any future drug development efforts. The provided protocols offer a robust starting point for researchers to elucidate these critical parameters and to further explore the pharmacological potential of this promising compound.

References

-

Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023-04-25). PMC - NIH. Retrieved from [Link]

-

Chemical structures of isatin-sulfonamide hybrids. ResearchGate. Retrieved from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Retrieved from [Link]

-

New Scaffolds for Combinatorial Synthesis. 1. 5-Sulfamoylisatins and Their Reactions with 1,2-Diamines. American Chemical Society. Retrieved from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019-05-29). PubMed Central. Retrieved from [Link]

-

Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. (2023-04-19). ACS Omega. Retrieved from [Link]

-

The rational of the newly synthesised isatin-based sulphonamide derivatives 2h, 3a-g and 4a-g. ResearchGate. Retrieved from [Link]

-

Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Digital Repository. Retrieved from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2022-09-14). MDPI. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. (2019-11-15). PubMed. Retrieved from [Link]

-

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024-07-04). PubMed. Retrieved from [Link]

-

Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS. ScienceOpen. Retrieved from [Link]

-

In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark. Retrieved from [Link]

-

Synthesis of 5-Hydroxyquinolines. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved from [Link]

-

High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives. (2025-02-24). Pharmacia. Retrieved from [Link]

-

accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019-05-29). RSC Publishing. Retrieved from [Link]

-

Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed. Retrieved from [Link]

-

Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC - NIH. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022-03-20). MDPI. Retrieved from [Link]

-

Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023-04-25). Taylor & Francis Online. Retrieved from [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017-10-12). ResearchGate. Retrieved from [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. NIH. Retrieved from [Link]

-

A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. ResearchGate. Retrieved from [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. (2016). Atlantis Press. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Retrieved from [Link]

-

Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Retrieved from [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Retrieved from [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan. ResearchGate. Retrieved from [Link]

-

Biological targets for isatin and its analogues: Implications for therapy. PMC - NIH. Retrieved from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. asianpubs.org [asianpubs.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]

- 16. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An Integrated Spectroscopic and Crystallographic Workflow for the Structure Elucidation of Novel Isatin Sulfonamides

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the isatin (indole-1H-2,3-dione) and sulfonamide moieties stand out as "privileged structures."[1][2] Isatin, an endogenous compound found in mammalian tissues, serves as a versatile precursor for a multitude of biologically active agents, including antiviral, anticonvulsant, and anti-cancer therapeutics.[1][3][4] Similarly, the sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore, famously originating with the advent of sulfa drugs and now integral to diuretics, carbonic anhydrase inhibitors, and anticancer agents.[2][5]

The molecular hybridization of these two scaffolds has yielded novel isatin sulfonamide derivatives with potent and diverse biological activities, targeting everything from viral replication to tumor-associated enzymes.[5][6][7] As researchers in drug development synthesize new generations of these compounds, the unambiguous determination of their chemical structure is a critical, non-negotiable step. A flawed structural assignment can invalidate all subsequent biological data and lead research efforts astray.

This technical guide provides a comprehensive, field-proven workflow for the structure elucidation of novel isatin sulfonamides. It is designed not as a rigid checklist, but as a logical, self-validating system that integrates orthogonal analytical techniques. We will move from initial synthesis to definitive 3D structure determination, explaining the causality behind each experimental choice and demonstrating how a confluence of data leads to irrefutable structural proof.

Part I: Synthesis as the First Clue to Structure

Expertise & Experience: Before any analysis begins, the synthetic pathway provides the first and most crucial hypothesis for the final structure. Understanding the reaction mechanism, starting materials, and potential side reactions is fundamental to interpreting subsequent analytical data. A common and effective method for synthesizing isatin sulfonamides is the direct condensation of a substituted isatin with an appropriate aminobenzenesulfonamide.[8][9]

Experimental Protocol 1: Representative Synthesis of a Novel Isatin Sulfonamide

This protocol describes the synthesis of 4-((5-chloro-2-oxoindolin-3-ylidene)amino)benzenesulfonamide, a representative compound.

1. Reagents & Materials:

- 5-chloroisatin (1.0 eq)

- Sulfanilamide (4-aminobenzenesulfonamide) (1.0 eq)

- Glacial Acetic Acid (solvent)

- Ethanol (for recrystallization)

- Round-bottom flask with reflux condenser

- Magnetic stirrer and heating mantle

2. Step-by-Step Procedure:

- To a 100 mL round-bottom flask, add 5-chloroisatin (e.g., 1.81 g, 10 mmol) and sulfanilamide (e.g., 1.72 g, 10 mmol).

- Add 20 mL of glacial acetic acid to the flask. The acid acts as both a solvent and a catalyst for the condensation reaction.

- Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

- Heat the mixture to reflux (approximately 118°C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

- After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form.

- Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove residual acetic acid.

- Purify the crude product by recrystallization from ethanol to obtain the final, pure compound.

- Dry the purified crystals in a vacuum oven at 60°C for 12 hours.

Trustworthiness: This synthetic route is well-established and the condensation at the C3-carbonyl of the isatin ring is highly favored, providing a strong initial hypothesis for the final structure.

Part II: The Spectroscopic & Spectrometric Toolkit

Core Principle: No single technique is sufficient. Unambiguous structure elucidation relies on the principle of orthogonality , where independent analytical methods provide different but complementary pieces of the structural puzzle. Their collective agreement constitutes a self-validating system.

A. Mass Spectrometry (MS): The First Analytical Checkpoint

Expertise & Experience: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to confirm the molecular weight of the synthesized compound, providing immediate validation of whether the intended reaction occurred. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the accurate mass, allowing for the determination of the elemental composition.[10][11][12]

Experimental Protocol 2: HRMS Analysis via ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis: Infuse the sample directly or via LC injection. Acquire data in positive ion mode, as the nitrogen atoms in the structure are readily protonated.

-

Data Interpretation: Look for the protonated molecular ion peak, [M+H]⁺. The measured accurate mass should be within 5 ppm of the calculated theoretical mass for the hypothesized structure. Also, observe for other adducts like [M+Na]⁺.

| Data Point | Interpretation & Significance |

| Molecular Ion Peak [M+H]⁺ | Confirms the molecular weight of the synthesized compound. Its presence is the first validation of a successful reaction. |

| Accurate Mass (HRMS) | Provides the elemental formula (e.g., C₁₄H₁₀ClN₃O₃S). This is a powerful constraint that eliminates thousands of other possible structures and validates the atomic makeup of the molecule.[10] |

| Isotopic Pattern | For compounds containing chlorine or bromine, the characteristic isotopic pattern (e.g., a ~3:1 ratio for the M and M+2 peaks for chlorine) provides definitive evidence for the presence of these halogens. |

B. Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

Expertise & Experience: IR spectroscopy provides a quick and simple confirmation of the presence of key functional groups. While it doesn't reveal connectivity, it validates that the core structural motifs—the isatin ketone and the sulfonamide group—are present in the final product.[13][14]

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance for Isatin Sulfonamides |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Confirms the presence of the sulfonamide NH₂ group. |

| C=O Stretch (Isatin Amide) | 1740 - 1720 | A strong, sharp peak characteristic of the lactam carbonyl in the isatin ring. |

| C=O Stretch (Isatin Ketone) | 1680 - 1660 | Confirms the C2-ketone group of the isatin core. |

| S=O Stretch (Sulfonamide) | 1350 - 1300 (asymmetric) & 1180 - 1150 (symmetric) | Two strong bands that are the definitive signature of the sulfonamide group. Their presence is crucial for validation.[13] |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[12][15] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For isatin sulfonamides, a combination of 1D and 2D NMR experiments is essential to piece together the two distinct aromatic systems and confirm their linkage.

Experimental Protocol 3: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving these compounds and observing exchangeable N-H protons).

-

1D Experiments: Acquire a standard ¹H NMR and ¹³C NMR spectrum.

-

2D Experiments: Run a suite of 2D experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, primarily within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify all protons directly attached to a carbon atom (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the most critical experiment for connecting the isatin and sulfonamide moieties, as it can show correlations across the C=N imine linker.[15]

-

Part III: The Gold Standard: Single-Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, it remains a 2D representation derived from indirect evidence. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional atomic arrangement .[16] It is the gold standard for structure validation, revealing precise bond lengths, bond angles, and stereochemistry, leaving no room for doubt.[17][18] Obtaining a high-quality crystal is often the rate-limiting step, but the certainty it provides is unparalleled.

Experimental Protocol 4: Crystal Growth and X-Ray Diffraction

-

Crystal Growth: The key is to find a solvent system where the compound is sparingly soluble. Slow evaporation is a common method.

-

Dissolve the compound in a suitable solvent (e.g., DMF, DMSO) to near saturation.

-

Place this solution in a vial inside a larger beaker containing an anti-solvent (e.g., water, ethanol) in which the compound is insoluble.

-

Seal the beaker and allow the anti-solvent vapor to slowly diffuse into the vial, gradually reducing the solubility and promoting the growth of single crystals over several days or weeks.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.

-

Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined to fit the experimental data, yielding a final 3D model of the molecule.

Part IV: A Practical Case Study - Integrating the Data

Let's apply this workflow to our synthesized compound, 4-((5-chloro-2-oxoindolin-3-ylidene)amino)benzenesulfonamide .

| Technique | Experimental Data | Interpretation |

| HRMS (ESI+) | m/z [M+H]⁺: 336.0156 (Calculated for C₁₄H₁₁ClN₃O₃S⁺: 336.0153) | Molecular Formula Confirmed: C₁₄H₁₀ClN₃O₃S. The mass accuracy is well within 5 ppm. The isotopic peak at m/z 338 confirms the presence of one chlorine atom. |

| FT-IR (cm⁻¹) | 3285 (N-H), 1730 (C=O, amide), 1675 (C=O, ketone), 1340 & 1165 (S=O) | Key Functional Groups Confirmed: The data confirms the presence of the sulfonamide NH₂, both isatin carbonyls, and the sulfonyl group. |

| ¹H NMR (DMSO-d₆) | δ 11.2 (s, 1H, indole NH), 8.0-7.0 (m, 7H, Ar-H), 7.5 (s, 2H, SO₂NH₂) | Proton Environments Mapped: Shows the exchangeable indole and sulfonamide protons, plus 7 aromatic protons split into two distinct spin systems. |

| ¹³C NMR (DMSO-d₆) | δ 185.0 (C=O), 165.0 (C=O), 150.0-120.0 (Ar-C), 115.0 (Ar-C) | Carbon Skeleton Mapped: Shows two distinct carbonyl carbons and the expected number of aromatic carbons. |

| HMBC | Key Correlation: Proton on the sulfonamide ring at δ ~7.9 shows a 3-bond correlation to the isatin carbon at δ ~160 (the imine carbon, C3). | Definitive Linkage: This long-range correlation across the C=N bond unambiguously connects the sulfonamide ring to the C3 position of the isatin core. |

| X-Ray Crystal | Solved crystal structure provides precise coordinates for all atoms. | Absolute Structure Confirmed: Provides the final, irrefutable 3D structure, confirming the connectivity, E/Z geometry of the imine, and intermolecular interactions in the solid state.[17][18] |

This integrated data set provides an unbreakable chain of logic. HRMS gives the formula, IR confirms the parts, NMR connects them, and X-ray provides the final, unambiguous picture.

Part V: The Role of Computational Chemistry

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complementary tool.[19][20] While not a replacement for experimental data, DFT can aid in the interpretation of complex spectra. For example, calculated NMR chemical shifts can help assign protons and carbons in structurally ambiguous cases, and predicted vibrational frequencies can corroborate IR peak assignments.[2][21] This is especially useful for distinguishing between isomers where spectroscopic differences are subtle.

Conclusion

The structure elucidation of novel isatin sulfonamides is a multi-faceted process that demands a rigorous and integrated analytical approach. By systematically combining the insights from synthesis, the elemental formula from HRMS, the functional group fingerprint from IR, the detailed connectivity map from NMR, and the ultimate 3D proof from X-ray crystallography, researchers can establish a self-validating workflow. This methodical approach ensures the scientific integrity of the data, providing a solid and trustworthy foundation upon which all subsequent biological and medicinal chemistry efforts can be built.

References

-

Advances in structure elucidation of small molecules using mass spectrometry. (2014). Journal of Mass Spectrometry. [Link]

-

Metal based isatin-derived sulfonamides: Their synthesis, characterization, coordination behavior and biological activity. (2010). Journal of the Chilean Chemical Society. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link]

-

THE SYNTHESIS AND ANTIPROLIFERATIVE ACTIVITY OF ISATIN-7-SULFONAMIDES. (2024). Chemistry of Heterocyclic Compounds. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2023). MDPI. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2023). ResearchGate. [Link]

-

Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (2024). Digital Repository of University of Tabriz. [Link]

-

Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023). Taylor & Francis Online. [Link]

-

Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. (2008). Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. [Link]

-

X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). AUREMN. [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). Journal of Natural Products. [Link]

-

Biological targets for isatin and its analogues: Implications for therapy. (2007). Current Medicinal Chemistry. [Link]

-

Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023). PubMed. [Link]

-

Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). ResearchGate. [Link]

-

Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (2016). Metabolites. [Link]

-

Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. (2008). Indian Journal of Pharmaceutical Sciences. [Link]

-

synthesis, characterization and spectroscopic analysis of some isatin derivatives. (2016). ResearchGate. [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). Scientific Reports. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Molecules. [Link]

-

A survey of isatin hybrids and their biological properties. (2024). Journal of the Iranian Chemical Society. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PubMed Central. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). ResearchGate. [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). ResearchGate. [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. (2021). Mini-Reviews in Medicinal Chemistry. [Link]

-

A Review on Isatin and Its Biological Activities. (2024). Asian Journal of Pharmaceutical Research and Development. [Link]

-

Synthesis of a new series of sulfonamides containing isatin moiety. (2014). ResearchGate. [Link]

-

Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (2021). Acta Crystallographica Section C Structural Chemistry. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews. [Link]

-

Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. (2015). Organic & Biomolecular Chemistry. [Link]

-

Chemical structures of isatin-sulfonamide derivatives. (2022). ResearchGate. [Link]

-

Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [Link]

-

Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2020). ResearchGate. [Link]

-

Using general computational chemistry strategy to unravel the reactivity of emerging pollutants: An example of sulfonamide chlorination. (2021). Water Research. [Link]

-

Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. (2024). MDPI. [Link]

-

Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (2020). ResearchGate. [Link]

-

Design, synthesis, insilco study and biological evaluation of new isatin-sulfonamide derivatives by using mono amide linker as possible as histone deacetylase inhibitors. (2022). Iraqi Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Using general computational chemistry strategy to unravel the reactivity of emerging pollutants: An example of sulfonamide chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] This technical guide focuses on a specific isatin derivative, 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, a compound that synergistically combines the reactive isatin core with a pyrrolidine-sulfonamide side chain. While direct studies on this molecule are limited, this document extrapolates from the extensive research on related isatin and sulfonamide compounds to propose and explore its potential therapeutic targets. We will delve into a logical framework for target identification and validation, providing detailed experimental protocols and the underlying scientific rationale. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammals and various plants, exhibiting a remarkable range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][5][6] Its unique structural features, particularly the vicinal dicarbonyl group at the C2 and C3 positions, make it a versatile starting point for chemical modifications to develop novel therapeutic agents.[4][6] The addition of a sulfonamide group, a well-established pharmacophore in numerous approved drugs, and a pyrrolidine ring, which can enhance binding affinity and physicochemical properties, to the C5 position of the isatin core in this compound suggests a compound designed for potent and potentially selective biological activity.

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a common feature in a wide array of biologically active compounds.[7] Its inclusion can introduce conformational rigidity and provide vectors for specific interactions with protein targets.[7] Sulfonamides are known to target a variety of enzymes, including carbonic anhydrases and kinases. Therefore, the combination of these three moieties in a single molecule presents a compelling case for its investigation as a multi-targeting or highly selective therapeutic agent.

Proposed Therapeutic Targets and Mechanistic Hypotheses

Based on the known biological activities of isatin derivatives and compounds containing pyrrolidine-sulfonamide motifs, we hypothesize that this compound may interact with one or more of the following key protein classes:

-